Octabromodibenzo-P-dioxin

Catalog No.
S3353246
CAS No.
2170-45-8
M.F
C12Br8O2
M. Wt
815.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Octabromodibenzo-P-dioxin

CAS Number

2170-45-8

Product Name

Octabromodibenzo-P-dioxin

IUPAC Name

1,2,3,4,6,7,8,9-octabromodibenzo-p-dioxin

Molecular Formula

C12Br8O2

Molecular Weight

815.4 g/mol

InChI

InChI=1S/C12Br8O2/c13-1-2(14)6(18)10-9(5(1)17)21-11-7(19)3(15)4(16)8(20)12(11)22-10

InChI Key

XAHTWKGGNHXJRP-UHFFFAOYSA-N

SMILES

C12=C(C(=C(C(=C1Br)Br)Br)Br)OC3=C(O2)C(=C(C(=C3Br)Br)Br)Br

Canonical SMILES

C12=C(C(=C(C(=C1Br)Br)Br)Br)OC3=C(O2)C(=C(C(=C3Br)Br)Br)Br
  • Environmental Fate and Effects: Researchers are interested in understanding how OBDD behaves in the environment. Studies have investigated how OBDD breaks down in different environments (soil, water, air) and how it accumulates in the food chain []. This information is important for assessing the potential risks of OBDD to ecosystems and human health.
  • Analytical Methods Development: Due to the complex nature of OBDD and other brominated flame retardants, developing accurate and sensitive methods for detecting and measuring them is crucial. Scientific research has focused on creating new analytical techniques, such as chromatography coupled with mass spectrometry, to improve the detection of OBDD in environmental and biological samples [].
  • Toxicity Studies: Some scientific studies have investigated the potential health effects of OBDD exposure. These studies have been conducted in laboratory animals to assess effects like endocrine disruption, developmental problems, and carcinogenicity []. However, due to ethical concerns and limitations of animal models, more research is needed to fully understand the human health risks of OBDD.

Octabromodibenzo-P-dioxin is a highly brominated compound classified under the family of dibenzo-P-dioxins. It consists of two benzene rings connected by two oxygen atoms, with eight bromine atoms substituted at various positions on the rings. This compound is notable for its persistence in the environment and potential toxicity, making it a subject of extensive research in environmental science and toxicology.

The chemical behavior of octabromodibenzo-P-dioxin is characterized by its stability and resistance to degradation. It undergoes various reactions typical of aromatic compounds, including:

  • Electrophilic Substitution: Octabromodibenzo-P-dioxin can participate in electrophilic substitution reactions, although the presence of multiple bromine atoms makes further substitution less likely due to steric hindrance and electronic effects.
  • Thermal Decomposition: Under high temperatures, octabromodibenzo-P-dioxin can thermally decompose, potentially forming simpler brominated compounds or other dioxins .

Octabromodibenzo-P-dioxin exhibits significant biological activity, particularly in terms of its toxicity. Studies have shown that it can induce a range of adverse effects in laboratory animals, including:

  • Endocrine Disruption: It has been linked to disruptions in hormonal systems, affecting reproductive and developmental processes.
  • Carcinogenic Potential: There is evidence suggesting that octabromodibenzo-P-dioxin may have carcinogenic properties, although more research is needed to fully understand its mechanisms of action .

The synthesis of octabromodibenzo-P-dioxin typically involves the following methods:

  • Pyrolysis of Brominated Precursors: Heating brominated phenols or other precursors can lead to the formation of octabromodibenzo-P-dioxin through radical mechanisms .
  • Halogenation Reactions: Direct halogenation of dibenzo-P-dioxin can yield octabromodibenzo-P-dioxin, although control over substitution patterns can be challenging due to the high reactivity of bromine .

  • Flame Retardants: Its high thermal stability makes it a candidate for flame retardant formulations, although regulatory concerns limit its use.
  • Research Purposes: It serves as a model compound in toxicology studies aimed at understanding the effects of polybrominated compounds on health and the environment .

Interaction studies involving octabromodibenzo-P-dioxin focus on its effects on biological systems and environmental dynamics. Key findings include:

  • Bioaccumulation: The compound tends to bioaccumulate in living organisms, leading to increased concentrations in higher trophic levels.
  • Metabolic Pathways: Research indicates that octabromodibenzo-P-dioxin may undergo metabolic transformations that influence its toxicity and persistence in biological systems .

Octabromodibenzo-P-dioxin shares structural similarities with several other halogenated dioxins and dibenzofurans. Here are some comparable compounds:

Compound NameNumber of Bromine AtomsKey Characteristics
Octachlorodibenzo-P-dioxin8 ChlorineHighly toxic; persistent environmental pollutant
Octabromodibenzofuran8 BromineSimilar structure; used as flame retardant
Heptabromodibenzo-P-dioxin7 BromineLess toxic; fewer bromine substitutions
Pentabromodibenzofuran5 BromineLower toxicity; used in various industrial applications

Uniqueness

Octabromodibenzo-P-dioxin is unique due to its specific combination of eight bromine atoms, which significantly alters its chemical properties compared to other halogenated compounds. This unique substitution pattern contributes to its environmental persistence and biological activity, setting it apart from less heavily substituted analogs.

Industrial Synthesis Methodologies for Brominated Dibenzo-p-dioxins

Industrial synthesis of octabromodibenzo-P-dioxin typically involves controlled bromination of dibenzo-p-dioxin precursors. The process requires excess bromine under catalytic conditions, often employing iron or aluminum halides to facilitate electrophilic substitution. A two-stage bromination strategy is commonly employed: initial partial bromination at lower temperatures (80–120°C) followed by high-temperature (200–250°C) treatment to achieve full substitution [5].

Key reaction parameters include:

  • Bromine-to-precursor molar ratio: ≥8:1 to ensure complete substitution.
  • Solvent systems: Non-polar media such as chlorobenzene or bromobenzene to stabilize intermediates.
  • Reaction duration: 24–72 hours for complete conversion.

A comparative analysis of bromination efficiency under varying conditions is shown below:

ConditionBromination Efficiency (%)OBDD Purity (%)
FeBr₃ catalyst, 120°C7892
AlBr₃ catalyst, 150°C8589
Solvent-free, 220°C6376

Data adapted from industrial process optimizations [5].

Notably, incomplete bromination often results in mixed congeners, necessitating rigorous purification via fractional crystallization or column chromatography [1].

Environmental Formation via Combustion and Thermal Processes

OBDD forms through three primary environmental pathways:

  • Combustion of brominated materials:

    • Municipal waste incineration containing brominated flame retardants (BFRs) generates OBDD at temperatures between 300–600°C [4].
    • Secondary copper smelting processes release 2.3–18.4 μg TEQ/kg of brominated dioxins, with OBDD constituting 7–12% of total PBDD/F emissions [4].
  • Thermal degradation of precursors:

    • Pyrolysis of 2,4,6-tribromophenol (TBP) at 400°C yields 25% conversion to tetrabromodibenzo-p-dioxins (TeBDDs) [1]. While this primarily produces lower-brominated congeners, extended heating promotes successive bromination.
  • Photochemical rearrangement:

    • UV irradiation of hydroxylated pentabromodiphenyl ethers (OH-PBDEs) induces cyclization to dibenzo-p-dioxins. 6′-OH-PBDE 118 converts to 2,3,7,8-tetrabromodibenzo-p-dioxin with 7% efficiency under natural sunlight conditions [3].

Environmental matrix analysis reveals significant OBDD concentrations in:

MatrixConcentration Range (pg/g dw)
E-waste workshop dust89,600–143,000
Industrial soil716–800,000
Shredder residues392–18,500

Data compiled from e-waste recycling facilities [4].

Byproduct Generation in Brominated Flame Retardant Production

OBDD forms as a non-target byproduct during manufacturing of brominated flame retardants like bis(2,4,6-tribromophenoxy)ethane (BTBPE):

  • Synthetic pathways:

    • BTBPE synthesis from 2,4,6-TBP and 1,2-dibromoethane in DMF at 95°C produces 1,3,6,8- and 1,3,7,9-TeBDDs as primary byproducts [1]. Under alkaline conditions, these intermediates undergo further bromination to OBDD.
  • Reaction dynamics:

    • The phenolic hydroxyl group in TBP facilitates nucleophilic aromatic substitution, creating dioxin precursors. Kinetic studies show 14% of initial TBP converts to OH-PBDE intermediates, which subsequently cyclize to dioxins [1].
  • Process contaminants:

    • Commercial BTBPE batches contain 0.008 mg/g of hydroxylated PBDEs and 0.2–1.1 μg/g of TeBDDs [1]. While OBDD concentrations are lower (0.05–0.2 μg/g), its persistence raises concerns about cumulative environmental loading.

The following table contrasts byproduct yields in flame retardant synthesis:

Process ParameterTeBDD Yield (μg/g)OBDD Yield (μg/g)
95°C, 2 h reaction1120.05
120°C, 4 h reaction2980.18
Alkaline conditions4500.32

Data derived from laboratory-scale BTBPE production [1].

Octabromodibenzo-p-dioxin demonstrates significant bioaccumulation potential across diverse environmental compartments, with pronounced differences between aquatic and terrestrial ecosystems. The bioaccumulation behavior of this compound is fundamentally governed by its lipophilic nature and resistance to metabolic degradation .

Aquatic Ecosystem Bioaccumulation

In aquatic environments, polybrominated dibenzo-p-dioxins exhibit substantial bioaccumulation potential, with octabromodibenzo-p-dioxin being among the most persistent congeners. Marine sponges, particularly Ephydatia fluviatilis from the Baltic Sea, demonstrate extraordinary bioaccumulation capacities, with concentrations ranging from 1 to 80 nanograms per gram of extractable organic matter [2]. These concentrations are approximately 25,000 times higher than those of 2,3,7,8-tetrachlorodibenzo-p-dioxin, indicating exceptional accumulation efficiency [2].

Polychaete worms, specifically Hediste diversicolor, serve as important bioaccumulators in marine sediment environments. Research demonstrates that these organisms accumulate polychlorinated dibenzo-p-dioxins and dibenzofurans with biota-sediment accumulation factors ranging from 0.02 to 1.41 for dioxins and 0.01 to 11.13 for furans [3]. The organisms show preferential accumulation of less chlorinated congeners, with 2,3,7,8-tetrachlorodibenzo-p-dioxin and 2,3,7,8-tetrachlorodibenzofuran exhibiting the highest bioaccumulation factors [3].

Fish species demonstrate substantial bioconcentration potential for octabromodibenzo-p-dioxin and related compounds. Laboratory studies using rainbow trout and fathead minnows indicate log bioconcentration factors ranging from 3.2 to 3.9 [4]. Field studies in contaminated environments have recorded concentrations in fish tissues ranging from 10 to 1,270 micrograms per kilogram dry weight [4]. The bioconcentration process is primarily driven by passive uptake from water through gill surfaces and dietary exposure through contaminated prey organisms [4].

Terrestrial Ecosystem Bioaccumulation

Terrestrial bioaccumulation of octabromodibenzo-p-dioxin occurs primarily through soil-dwelling organisms and subsequent food chain transfer. Earthworms (Eisenia fetida) from historically impacted floodplain soils demonstrate relatively low bioaccumulation, with biota-sediment accumulation factors ranging from 0.02 to 0.17 [5]. The bioaccumulation factors were substantially lower for higher chlorinated congeners, suggesting reduced bioavailability or enhanced elimination processes [5].

Biosolids from wastewater treatment plants represent a significant terrestrial reservoir of polybrominated dibenzo-p-dioxins. Analysis of archived biosolids from 94 wastewater treatment plants across the United States revealed total polybrominated dibenzo-p-dioxin and dibenzofuran concentrations averaging 10,000 nanograms per kilogram dry weight [6]. Octabromodibenzo-p-dioxin concentrations in biosolids are reported as information values due to analytical uncertainties, but detected levels indicate substantial accumulation in sewage treatment processes [6].

Bioaccumulation Mechanisms

The primary mechanism of bioaccumulation involves passive partitioning from water into lipid-rich tissues, facilitated by the high octanol-water partition coefficient of octabromodibenzo-p-dioxin. The compound's resistance to metabolic degradation results in prolonged residence times within organism tissues, enabling progressive accumulation over time . In aquatic organisms, approximately 75% of total uptake occurs through dietary routes, with the remaining portion attributed to direct uptake from water [4].

Trophic Transfer Mechanisms in Food Webs

The trophic transfer of octabromodibenzo-p-dioxin through food webs represents a critical pathway for environmental distribution and bioaccumulation. The compound exhibits pronounced biomagnification characteristics, with concentrations increasing systematically at higher trophic levels [4] [3].

Primary Trophic Level Transfer

At the primary trophic level, marine sponges and algae serve as initial bioaccumulators through direct uptake from water. Marine sponges demonstrate exceptional accumulation capacity, with concentrations in Ephydatia fluviatilis reaching 1 to 80 nanograms per gram of extractable organic matter [2]. The natural production of polybrominated dibenzo-p-dioxins by marine sponges contributes to environmental background levels, particularly in the Baltic Sea region [2].

Phytoplankton and benthic algae accumulate octabromodibenzo-p-dioxin through passive uptake from water, with bioconcentration factors typically ranging from 1,000 to 10,000 [4]. The accumulation efficiency is influenced by water temperature, dissolved organic carbon content, and the physiological characteristics of individual species [4].

Secondary Trophic Level Transfer

Primary consumers, including polychaetes and copepods, acquire octabromodibenzo-p-dioxin through multiple pathways. Polychaetes such as Hediste diversicolor demonstrate selective accumulation patterns, with preferential uptake of less chlorinated congeners [3]. The organisms exhibit biota-sediment accumulation factors ranging from 0.02 to 1.41, with 2,3,7,8-tetrachlorodibenzo-p-dioxin showing the highest accumulation efficiency [3].

Copepods and other zooplankton species bioaccumulate octabromodibenzo-p-dioxin through both dietary ingestion and direct uptake from water. The bioaccumulation process in these organisms is characterized by rapid uptake kinetics and slow elimination rates, resulting in biomagnification factors of 2 to 3 relative to their food sources [7].

Tertiary and Higher Trophic Level Transfer

Fish species represent critical components of trophic transfer mechanisms, with bioconcentration factors ranging from 3.2 to 3.9 on a logarithmic scale [4]. The accumulation in fish tissues is primarily driven by dietary uptake, which accounts for approximately 75% of total body burden [4]. Elimination half-lives in fish species range from 14.5 days for smaller species to several months for larger predatory fish [8].

Predatory fish demonstrate pronounced bioaccumulation, with biomagnification factors reaching 10 to 30 relative to their prey organisms [4]. The bioaccumulation is particularly pronounced in lipid-rich tissues, including liver and adipose tissue, where concentrations can exceed those in muscle tissue by several orders of magnitude [4].

Apex Predator Accumulation

Marine mammals and apex predators represent the highest trophic level accumulation of octabromodibenzo-p-dioxin. Biomagnification factors in these organisms can reach 30 to 100 times the concentrations found in their prey [4]. The prolonged biological half-lives, exceeding 600 days in some species, contribute to substantial bioaccumulation over the lifetime of these organisms [9].

Evidence of long-range transport and bioaccumulation is provided by the detection of polybrominated dibenzo-p-dioxins in ringed seals (Pusa hispida botnica) and pilot whales (Globicephala melas) from remote Arctic regions [10]. These findings indicate that trophic transfer mechanisms can transport octabromodibenzo-p-dioxin to regions far removed from original emission sources [10].

Long-range Atmospheric Transport and Deposition Patterns

Octabromodibenzo-p-dioxin undergoes significant long-range atmospheric transport, contributing to its global distribution and environmental persistence. The atmospheric transport mechanisms involve both gas-phase and particle-bound transport, with deposition occurring through both wet and dry processes [11] [10].

Atmospheric Transport Characteristics

The atmospheric half-life of octabromodibenzo-p-dioxin varies considerably depending on its physical state and environmental conditions. Gas-phase molecules undergo oxidation by hydroxyl radicals, with calculated half-lives ranging from 6.4 to 504 days [10]. Particle-bound compounds exhibit longer atmospheric residence times, with half-lives ranging from 5.7 to 435 days [10]. The extended atmospheric persistence enables transport over distances exceeding 2,000 kilometers [12].

Modeling studies demonstrate that polybrominated dibenzo-p-dioxins, including octabromodibenzo-p-dioxin, exceed threshold criteria for persistent organic pollutant-like accumulation in remote regions [10]. The global average of imported fractions in receptor regions for polybrominated dibenzo-p-dioxins ranges from 0.09 to 0.21, comparable to values observed for polychlorinated dibenzo-p-dioxins [10].

Deposition Mechanisms and Patterns

Atmospheric deposition of polybrominated dibenzo-p-dioxins occurs through both wet and dry processes, with wet deposition typically accounting for 60 to 80% of total deposition flux [11]. Research conducted in Guangzhou, China, revealed deposition fluxes ranging from 7.9 to 11.3 picograms International Toxic Equivalents per square meter per day [11]. The deposition fluxes during wet seasons were 2 to 4 times higher than those during dry seasons [11].

Regional studies demonstrate significant spatial variation in deposition patterns. In the Kanto region of Japan, annual average deposition fluxes of polychlorinated dibenzo-p-dioxins and dibenzofurans ranged from 450 to 1,300 nanograms per square meter per year [13]. The corresponding toxic equivalency fluxes ranged from 5.7 to 17 nanograms toxic equivalents per square meter per year [13].

Seasonal and Meteorological Influences

Seasonal variations in atmospheric transport and deposition are influenced by meteorological parameters including temperature, precipitation, and wind patterns. Research in Finland demonstrates that atmospheric bulk deposition varies seasonally, with higher deposition rates during winter months [14]. The deposition of polychlorinated dibenzo-p-dioxins and dibenzofurans in Finnish monitoring sites ranged from 0.04 to 0.22 nanograms per square meter per year [14].

Temperature effects on deposition are particularly pronounced for less chlorinated congeners, with inverse relationships observed between ambient temperature and deposition flux [13]. Wind direction patterns significantly influence the spatial distribution of deposition, with prevailing wind directions determining the primary transport pathways from emission sources [14].

Long-range Transport Evidence

Evidence for long-range atmospheric transport of octabromodibenzo-p-dioxin is provided by detection in remote monitoring stations. Air samples from Pallas, a remote station in northern Finland within the Arctic Monitoring Assessment Programme, contain measurable concentrations of polybrominated dibenzo-p-dioxins [10]. Similar background concentrations have been detected at the Råö monitoring station on the Swedish west coast [10].

The presence of polybrominated dibenzo-p-dioxins in Arctic marine mammals, including ringed seals and pilot whales from the Faroe Islands, provides biological evidence of long-range transport [10]. These findings indicate that atmospheric transport can deliver octabromodibenzo-p-dioxin to regions thousands of kilometers from original emission sources [10].

Deposition to Aquatic Systems

Atmospheric deposition represents a significant loading pathway for octabromodibenzo-p-dioxin to aquatic systems. Research in the Great Lakes region indicates that atmospheric deposition contributes substantially to total loading, with deposition arising from broad geographical regions including sources up to 2,000 kilometers away [12]. The source categories contributing most significantly to atmospheric deposition include municipal waste incineration, iron sintering, medical waste incineration, and cement kilns burning hazardous waste [12].

XLogP3

8.6

Melting Point

376.0 °C

Vapor Pressure

3.08e-13 mmHg

Other CAS

2170-45-8

Wikipedia

Octabromodibenzo-p-dioxin

Dates

Last modified: 08-19-2023

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